molecular formula C16H13Cl2F3N2O2 B2530324 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide CAS No. 339014-65-2

4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide

Cat. No. B2530324
CAS RN: 339014-65-2
M. Wt: 393.19
InChI Key: MBPREUYVDYBMEL-UHFFFAOYSA-N
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Description

The compound "4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as butanamide derivatives and chloro-substituted aromatic compounds. These compounds are of interest due to their potential biological activities and applications in drug design .

Synthesis Analysis

The synthesis of related butanamide compounds involves multiple steps, starting with the reaction of substituted anilines with 4-chlorobutanoyl chloride to form 4-chloro-N-(substituted-phenyl)butanamides . These intermediates are then further reacted with various nucleophiles to create a diverse range of compounds with potential inhibitory activities against enzymes like urease and tyrosinase . The synthesis procedures are carefully designed to yield the desired products with high purity, as confirmed by spectral and elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data . These methods provide detailed information about the molecular framework and the arrangement of atoms within the compounds. For example, the crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was determined to have extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of butanamide derivatives is explored in the context of their potential as enzyme inhibitors. The compounds synthesized in the studies exhibit inhibitory activity against enzymes such as urease and tyrosinase, which are important targets in the treatment of various diseases . The inhibitory mechanisms are often investigated using kinetic studies, such as the Lineweaver–Burk plot evaluation, to determine the mode of inhibition and the strength of the inhibitor-enzyme interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are crucial for their potential therapeutic applications. The studies include evaluations of solubility, stability, and cytotoxicity. For instance, hemolytic studies are conducted to assess the cytotoxicity of the compounds towards cell membranes, which is an important consideration for drug safety . The compounds are found to have mild cytotoxicity, suggesting that they could be considered for further drug development with minimal side effects .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives for Biological Activity: A study demonstrated the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are structurally related to 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide. These compounds showed significant biological activity as tyrosinase and melanin inhibitors, suggesting potential applications in depigmentation drugs (Raza et al., 2019).

Heterocyclic Synthesis

  • Polyfunctionally Substituted Pyridine and Pyrazole Derivatives

    The synthesis of β-oxoanilides, a class related to this compound, led to the formation of new polyfunctionally substituted pyridine and pyrazole derivatives. This work highlights the versatility of these compounds in synthesizing heterocyclic structures (Hussein et al., 2008).

  • Thienopyridines and Fused Derivatives

    Another study focused on the synthesis of thienopyridines and other fused derivatives using 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide, a compound similar in structure to this compound. This research underlines the potential for creating a variety of heterocyclic compounds (Harb et al., 2006).

Oxidation Reactions

  • Oxidizing Agent in Chemical Reactions: A compound structurally related, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, was used effectively as an oxidizing agent. This indicates the potential of similar compounds in facilitating oxidation reactions under mild conditions (Zolfigol et al., 2006).

Enzyme Inhibition

  • Urease Inhibition: Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, structurally related to the compound , were synthesized and found to be potent inhibitors of the urease enzyme. This highlights the potential use of these compounds in therapeutic applications (Nazir et al., 2018).

Mechanistic Studies

  • Kinetic Mechanisms: Research into the chemical behavior of substituted 4-chloro-N-phenylbutanamides, closely related to the compound , in basic media, provided insights into their kinetic mechanisms. This kind of study is crucial for understanding the reactivity and potential applications of these compounds (Sedlák et al., 2002).

Chemical Synthesis

  • Synthesis of Herbicide Intermediates: A study on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for an efficient herbicide, demonstrates the utility of these compounds in agricultural chemistry (Zuo Hang-dong, 2010).

properties

IUPAC Name

4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O2/c17-7-1-2-14(24)23-11-3-5-12(6-4-11)25-15-13(18)8-10(9-22-15)16(19,20)21/h3-6,8-9H,1-2,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPREUYVDYBMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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